Methyl 2,4-dihydroxy-5-nitrobenzoate

Overview

Description

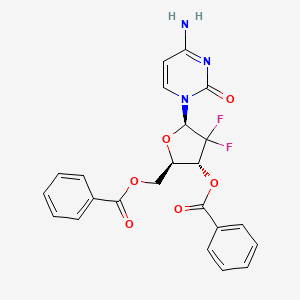

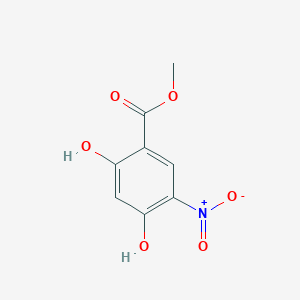

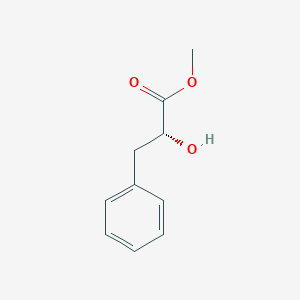

Methyl 2,4-dihydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C8H7NO6 . It has a molecular weight of 213.15 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of Methyl 2,4-dihydroxy-5-nitrobenzoate involves several steps . The product 2-hydroxy-5-nitrobenzoic acid (15.92 g, 87 mmol) is placed in a 250 mL round-bottom flask, methanol (150 mL) is added and heated to 70 °C to dissolve it. The reaction mixture is refluxed and stirred, then 10 mL of concentrated sulfuric acid is added dropwise to the reaction mixture. The reaction is carried out for 1 day. After the reaction is complete as detected by TLC, the reaction mixture is poured into ice water while hot. A solid precipitates out, which is filtered after standing for a while, and the filter cake is washed with ice water to obtain the white solid 2-hydroxy-5-nitrobenzoic acid methyl ester .Molecular Structure Analysis

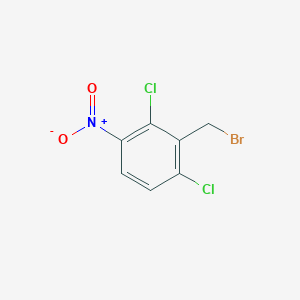

The molecular structure of Methyl 2,4-dihydroxy-5-nitrobenzoate consists of a benzene ring substituted with two hydroxyl groups, one nitro group, and one ester group . The InChI code for this compound is 1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 .Physical And Chemical Properties Analysis

Methyl 2,4-dihydroxy-5-nitrobenzoate is a pale-yellow to yellow-brown solid . It has a molecular weight of 213.15 .Scientific Research Applications

Proteomics Research

Methyl 2,4-dihydroxy-5-nitrobenzoate: is utilized in proteomics research as a biochemical tool. It can be used to modify proteins and peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactive nitro group and the protected hydroxyl groups make it a versatile building block for constructing more complex molecules .

Organic Synthesis

In organic chemistry, Methyl 2,4-dihydroxy-5-nitrobenzoate is used for synthesizing aromatic compounds. Its structure allows for reactions like nitration, sulfonation, and halogenation, which are fundamental in creating diverse organic molecules .

Material Science

Researchers in material science may employ this compound in the development of novel materials. Its chemical properties could be beneficial in creating polymers with specific characteristics like increased durability or thermal stability .

Analytical Chemistry

Due to its distinct spectroscopic properties, Methyl 2,4-dihydroxy-5-nitrobenzoate can be used as a standard or reagent in analytical procedures, such as chromatography or spectrophotometry, to detect or quantify other substances .

Biochemical Studies

The compound’s ability to undergo specific reactions makes it suitable for studying enzyme-catalyzed processes. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms .

Agricultural Chemistry

In the field of agricultural chemistry, Methyl 2,4-dihydroxy-5-nitrobenzoate might be used in the synthesis of agrochemicals like pesticides or herbicides, contributing to the development of new formulations for crop protection .

Environmental Science

This chemical could be used in environmental science research to study degradation processes or as a tracer compound to monitor pollution pathways and remediation efforts .

Safety and Hazards

The safety information for Methyl 2,4-dihydroxy-5-nitrobenzoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name |

methyl 2,4-dihydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNOQYZDKMGQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471046 | |

| Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271261-71-3 | |

| Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)